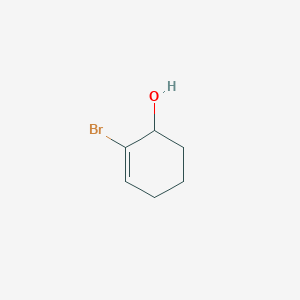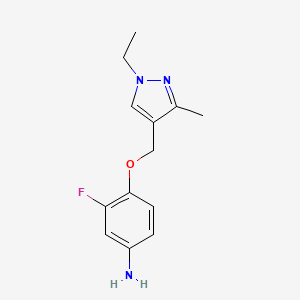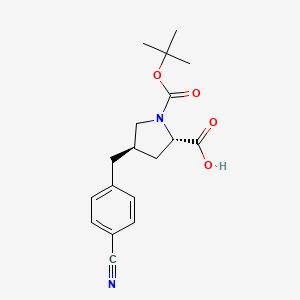![molecular formula C16H14Cl3NO4S B2675060 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-80-8](/img/structure/B2675060.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide is a useful research compound. Its molecular formula is C16H14Cl3NO4S and its molecular weight is 422.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Studies on sulfonation and sulfation reactions of chloro- and dichlorophenols have detailed the chemical behavior of similar sulfonated compounds under various conditions, highlighting the effects of sulfuric acid and sulfur trioxide on these reactions. Such insights are critical for understanding the chemical pathways and reactivity of sulfonated compounds, including the one (Wit & Cerfontain, 2010).
Anticancer Applications
Derivatives of sulfonamide compounds have shown potential in anticancer therapy. For instance, certain indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines, suggesting a role in cancer treatment strategies (Yılmaz et al., 2015). Another study found a novel sulfonamide agent exhibited potent activity against various human cancer cells by disrupting microtubule formation, indicating a promising approach for cancer therapy (Liu et al., 2012).
Adsorption and Removal of Heavy Metals
Polyamides and polythioamides with chlorobenzylidine rings, synthesized through specific chemical pathways, have been applied in the removal of heavy metal ions from aqueous solutions. These materials show selective adsorption capacities, making them valuable for environmental cleanup efforts (Ravikumar et al., 2011).
Enzyme Inhibition for Therapeutic Use
The study of sulfonamide derivatives has also extended to enzyme inhibition, where compounds have been evaluated for their ability to inhibit carbonic anhydrase isozymes. Such inhibitors have implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Scozzafava & Supuran, 1999).
Novel Syntheses for Drug Development
Innovative synthetic pathways have been explored for creating new drugs, such as the development of bisimidyl sulfonamido ketones comprising drug components. These compounds, designed to contain biologically active segments including β-lactam drugs and sulfonamido groups, have shown high antimicrobial activity, underscoring the potential for developing new therapeutic agents (Fadel & Al-Azzawi, 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQANGNKBWIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2674977.png)
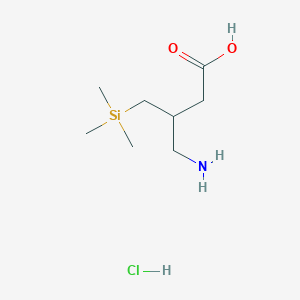
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)
amino}methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2674984.png)
![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)
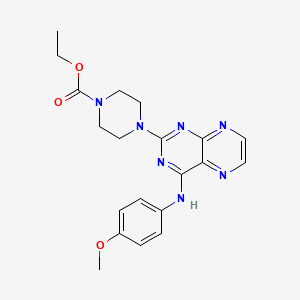
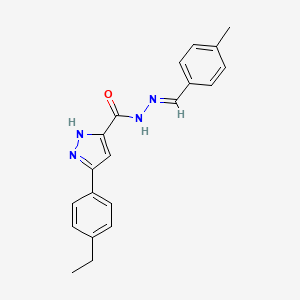
![3-[(1,3-Benzoxazol-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2674990.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)
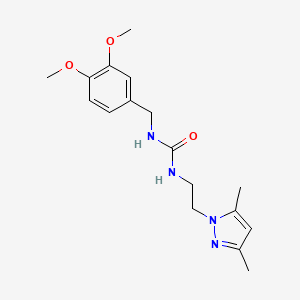
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)
